1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. It is a derivative of indole, which is a heterocyclic aromatic organic compound known for its significant biological and pharmacological activities. This compound features an amino group at the 5-position and an ethanone moiety at the 1-position of the indole structure, contributing to its unique properties and potential applications in various fields such as medicinal chemistry and materials science .
The typical synthesis involves the reaction of 5-aminoindole with acetyl chloride, often in the presence of a base like pyridine, under reflux conditions in solvents such as dichloromethane or toluene .
The synthesis of this compound typically follows these steps:
1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several notable applications:
Several compounds share structural similarities with 1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone | C12H16N2O | Different amino substitution pattern on the indole ring |
| 1-(2-Amino-1,3-oxazol-5-yl)ethanone | C8H8N2O | Contains an oxazole ring instead of an indole |
| 1-(3-Amino-1-benzofuran-2-yl)ethanone | C11H11N2O | Features a benzofuran structure |
Uniqueness: The uniqueness of 1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone lies in its specific substitution pattern on the indole ring and the presence of both an amino group at the 5-position and an ethanone moiety at the 1-position. This specific arrangement influences its chemical reactivity and biological activity compared to other similar compounds .
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) name 1-(5-amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one. This nomenclature reflects its core indoline structure (a dihydroindole derivative), with substituents at positions 1 (acetyl group), 3 (two methyl groups), and 5 (amino group). Alternative designations include:
The molecular formula C₁₂H₁₆N₂O corresponds to a molecular weight of 204.27 g/mol. Key structural attributes include:
The SMILES notation CC(=O)N1CC(C2=C1C=CC(=C2)N)(C)C encodes this connectivity, while the InChIKey OUPTXVRWGFOOOG-UHFFFAOYSA-N provides a standardized descriptor for database searches.
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
| CAS Number | 116584-62-4 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| SMILES | CC(=O)N1CC(C2=C1C=CC(=C2)N)(C)C |
While experimental spectral data (e.g., NMR, IR) for this specific compound is not publicly available in the cited sources, its structural analogs provide insight. The indoline core typically exhibits: